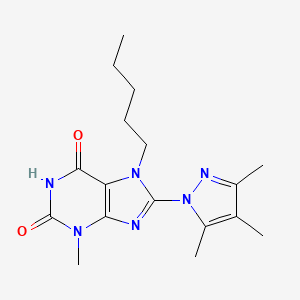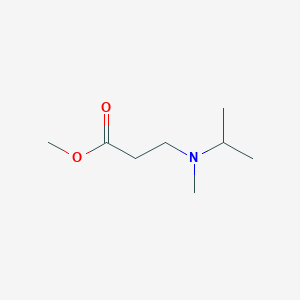
Methyl 3-(2-propylmethylamino)propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 3-(2-propylmethylamino)propionate is a useful research compound. Its molecular formula is C8H17NO2 and its molecular weight is 159.229. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Branched Chain Aldehydes in Food Flavour
Branched aldehydes, including compounds like 2-methyl propanal and 3-methyl butanal, are key flavor compounds in various food products. These compounds arise from amino acids through metabolic conversions influenced by microbial activity and food composition. The understanding of their formation pathways is crucial for controlling their presence in foods to achieve desired flavor profiles (Smit, Engels, & Smit, 2009).
Microbial Catabolism of Aryloxyphenoxy-propionate Herbicides
Research into the microbial degradation of aryloxyphenoxy-propionate (AOPP) herbicides, which are known environmental contaminants, has identified microbial resources capable of catabolizing these compounds. Understanding these pathways and enzymes involved is crucial for bioremediation efforts and environmental conservation (Zhou et al., 2018).
Methylglyoxal in Foods
Methylglyoxal, a compound with structural similarities to the query compound, is a byproduct of sugar degradation and lipid oxidation in foods, implicated in aroma formation, and the generation of other toxins. Research into its formation, effects, and mitigation strategies in food processing and health implications is ongoing, demonstrating the complex interplay between food chemistry, nutrition, and health (Zheng et al., 2020).
DNA Methylation and Epigenetics
The study of DNA methylation inhibitors, which are chemicals affecting the methylation status of DNA, sheds light on their potential in treating various diseases by modulating gene expression. This research area is critical for understanding how chemical compounds can influence biological processes at the genetic and epigenetic levels, with implications for cancer therapy, genetic diseases, and more (Goffin & Eisenhauer, 2002).
Properties
IUPAC Name |
methyl 3-[methyl(propan-2-yl)amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-7(2)9(3)6-5-8(10)11-4/h7H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIPADHXOVLZRDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)CCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2526116.png)
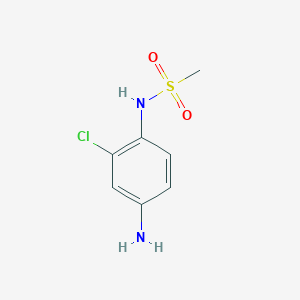
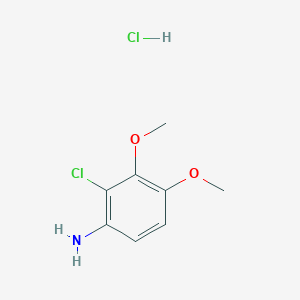
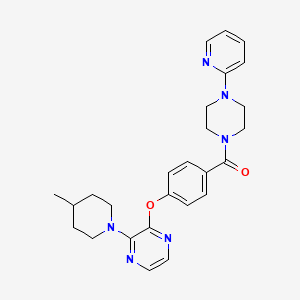
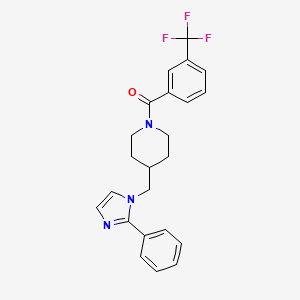
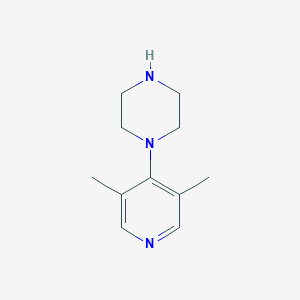
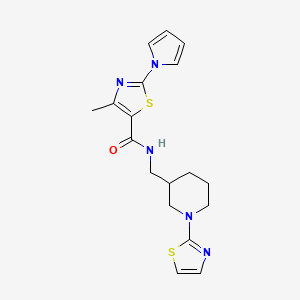
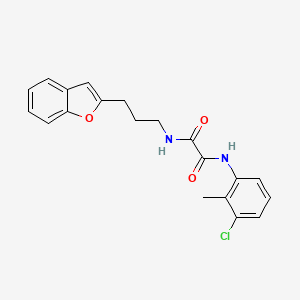
![2-(Thiophen-2-yl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B2526129.png)
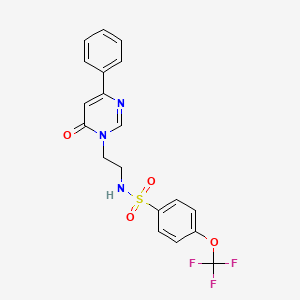
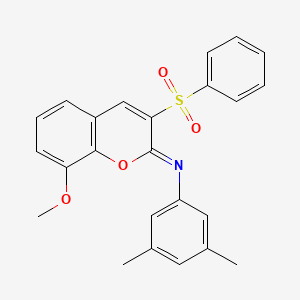
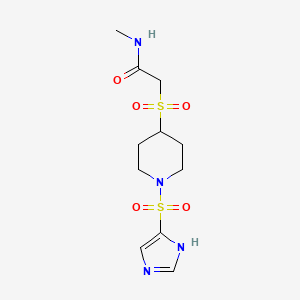
![8-[[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]methyl]-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione](/img/structure/B2526133.png)
